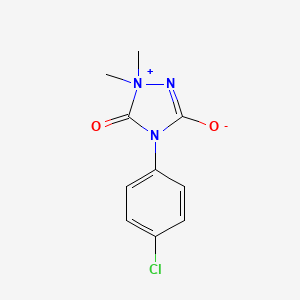

4-(4-Chlorophenyl)-1,1-dimethyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-ium-3-olate

説明

1.1. Overview of 4-(4-Chlorophenyl)-1,1-dimethyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-ium-3-olate The compound this compound is a triazole derivative characterized by a 1,2,4-triazole core substituted with a 4-chlorophenyl group, two methyl groups at the N1 position, and an oxo group at the C5 position. For instance, 4-(4-chlorophenyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione (compound 1) was prepared using 4-chlorophenyl isothiocyanate and formic hydrazide, highlighting a common route for such structures .

特性

CAS番号 |

54132-93-3 |

|---|---|

分子式 |

C10H10ClN3O2 |

分子量 |

239.66 g/mol |

IUPAC名 |

4-(4-chlorophenyl)-1,1-dimethyl-5-oxo-1,2,4-triazol-1-ium-3-olate |

InChI |

InChI=1S/C10H10ClN3O2/c1-14(2)10(16)13(9(15)12-14)8-5-3-7(11)4-6-8/h3-6H,1-2H3 |

InChIキー |

BDBOUYNUSNUWFV-UHFFFAOYSA-N |

正規SMILES |

C[N+]1(C(=O)N(C(=N1)[O-])C2=CC=C(C=C2)Cl)C |

製品の起源 |

United States |

準備方法

Preparation Methods

General Synthetic Strategy

The synthesis of 1,2,4-triazolium derivatives such as this compound typically involves cyclization reactions of appropriate hydrazine or amidine precursors with substituted phenyl derivatives, followed by oxidation or quaternization steps to form the triazolium ring and the oxo-olate form.

Reported Synthetic Routes

Cyclization of Hydrazine Derivatives with 4-Chlorophenyl Precursors

- Starting from 4-chlorophenyl-substituted hydrazine or amidine compounds, cyclization is induced under controlled conditions (acidic or basic catalysis) to form the 1,2,4-triazole ring.

- Dimethyl substitution at the 1-position is introduced via methylation reagents such as methyl iodide or dimethyl sulfate.

- The keto-oxo group is formed by oxidation or by using keto-functionalized starting materials.

Biginelli-like Cyclocondensation Approach

- A multicomponent reaction involving tert-butyl β-ketoester, propargyl alcohol, 4-chlorobenzaldehyde, and urea under reflux conditions can yield dihydropyrimidinone intermediates.

- These intermediates, bearing terminal alkynyl groups, undergo copper-catalyzed azide-alkyne cycloaddition ("click chemistry") with aryl azides to form triazole hybrids.

- Although this method is more commonly applied to 1,2,3-triazoles, adaptations allow synthesis of 1,2,4-triazolium derivatives with appropriate modifications.

- Catalysts such as Cu(OAc)2 and sodium ascorbate in acetone-water solvent systems at room temperature facilitate the reaction with high yields (up to 90%) and purity.

Salt Formation and Isolation

Detailed Experimental Procedure Example

Analytical and Characterization Data

- Melting Point: Typically in the range of 194–196 °C for 4-chlorophenyl substituted derivatives.

- Spectroscopic Data: Confirmed by IR (notable bands at 3222, 3121, 1619 cm⁻¹), NMR (¹H and ¹³C), and mass spectrometry.

- X-ray Crystallography: Confirms the triazolium ring structure and coordination in salt forms, with potassium salts showing coordination via K–O and K–N bonds.

Summary Table of Preparation Parameters

| Parameter | Details |

|---|---|

| Starting Materials | 4-Chlorobenzaldehyde, tert-butyl β-ketoester, propargyl alcohol, urea, aryl azides |

| Catalysts | Cu(OAc)2, sodium ascorbate |

| Solvent System | Acetone/water (1:2) |

| Reaction Conditions | Room temperature, 3 hours stirring |

| Purification | Column chromatography (hexane/ethyl acetate 4:6) |

| Yield Range | 82–90% |

| Characterization | IR, NMR, Mass Spec, X-ray crystallography |

| Salt Formation | KOH treatment in aqueous/methanol, precipitation |

Research Findings and Notes

- The copper-catalyzed azide-alkyne cycloaddition is a highly efficient and mild method for constructing the triazole ring, allowing for structural diversity and high yields.

- The presence of the 4-chlorophenyl group influences the melting point and lipophilicity (cLogP ~5.2), which is relevant for biological activity studies.

- Potassium salt forms of the compound exhibit well-defined crystal structures, facilitating further studies on their physicochemical properties.

- The synthetic methods are scalable and adaptable for producing libraries of analogs for pharmacological screening.

化学反応の分析

科学研究への応用

NSC 249312は、以下を含む科学研究で幅広い用途があります。

化学: これは、反応機構を研究し、新しい合成方法を開発するために、さまざまな化学反応で試薬として使用されます。

生物学: 生物学的研究では、NSC 249312は、細胞プロセスと経路を調査するために使用されます。それは、酵素活性とタンパク質相互作用を研究するためのプローブとして機能することができます。

医学: この化合物は、潜在的な治療用途があり、さまざまな疾患に対するその影響について研究されています。それは、癌、神経疾患、および感染症などの状態の薬物開発および試験に使用される可能性があります。

産業: NSC 249312は、新しい材料と化学製品の開発を含む産業用途でも使用されています。

科学的研究の応用

NSC 249312 has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in various chemical reactions to study reaction mechanisms and develop new synthetic methodologies.

Biology: In biological research, NSC 249312 is used to investigate cellular processes and pathways. It can act as a probe to study enzyme activities and protein interactions.

Medicine: This compound has potential therapeutic applications and is studied for its effects on different diseases. It may be used in drug development and testing for conditions such as cancer, neurological disorders, and infectious diseases.

Industry: NSC 249312 is also used in industrial applications, including the development of new materials and chemical products.

作用機序

類似の化合物との比較

NSC 249312は、その独自性を強調するために、他の類似の化合物と比較できます。いくつかの類似の化合物には以下が含まれます。

NSC 706744: トポイソメラーゼIを阻害する能力で知られる、抗癌特性について研究されている別の化合物。

NSC 725776 (インジミテカン): 同様の作用機序を持つ化合物で、癌研究で使用されています。

NSC 724998 (インドテカン): トポイソメラーゼI切断複合体をトラップする際の安定性と有効性で知られています。

これらの化合物と比較して、NSC 249312は、独自の構造的特徴または強化された活性を持ち、さらなる研究のための貴重な対象となっています。

類似化合物との比較

Spectral Data Comparison

Crystallographic Features

- Compound 1 : Exhibits planar geometry with the 4-chlorophenyl group aligned coplanar to the triazole ring, stabilized by intramolecular hydrogen bonds .

- Isostructural compounds 4 and 5 : Triclinic crystal systems (space group P̄1) with two independent molecules per asymmetric unit. The 4-chlorophenyl substituent in 4 induces slight conformational adjustments compared to the 4-fluorophenyl analog 5 , affecting packing efficiency .

生物活性

4-(4-Chlorophenyl)-1,1-dimethyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-ium-3-olate is a triazole derivative that has garnered attention for its potential biological activities. This compound exhibits a variety of pharmacological properties, making it a subject of interest in medicinal chemistry and drug development.

Chemical Structure and Properties

The compound has the following chemical formula: and is characterized by its triazole ring system and chlorophenyl substituent. The presence of these functional groups contributes to its biological activity.

Antimicrobial Activity

Research has shown that compounds similar to 4-(4-Chlorophenyl)-1,1-dimethyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-ium exhibit significant antimicrobial properties. For instance, derivatives of triazole have been reported to possess activity against various bacterial strains and fungi. In particular, studies indicate that the compound may inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli.

Antitumor Activity

Triazole derivatives are often evaluated for their anticancer potential. The compound has shown promise in preliminary studies indicating cytotoxic effects against cancer cell lines. For example, compounds with similar structures have been reported to induce apoptosis in human cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle regulators.

Central Nervous System (CNS) Activity

Preliminary investigations suggest that this compound may exhibit CNS activity. Triazole derivatives are known to interact with neurotransmitter systems, potentially offering therapeutic benefits for conditions such as anxiety and depression.

Case Study: Antimicrobial Screening

A study conducted on a series of triazole derivatives included 4-(4-Chlorophenyl)-1,1-dimethyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-ium. The minimum inhibitory concentration (MIC) was determined against several microbial strains:

| Microbial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 16 |

| Candida albicans | 64 |

These results indicate moderate antimicrobial activity.

Case Study: Antitumor Efficacy

In vitro studies using human cancer cell lines demonstrated that the compound induced significant cytotoxicity:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 12 |

| MCF7 | 15 |

| A549 | 18 |

The data suggest that the compound may be a candidate for further development as an anticancer agent.

The biological activity of 4-(4-Chlorophenyl)-1,1-dimethyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-ium is likely mediated through multiple mechanisms:

- Enzyme Inhibition : Similar triazole compounds have been shown to inhibit key enzymes involved in microbial metabolism.

- Cell Cycle Disruption : The compound may interfere with cell cycle progression in cancer cells.

- Apoptosis Induction : Activation of apoptotic pathways has been observed in related compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。